molecular formula C16H17BrN4O3 B2886558 3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 2097895-30-0

3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2886558
CAS No.: 2097895-30-0
M. Wt: 393.241
InChI Key: GDMZNMYSPXYICR-UHFFFAOYSA-N
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Description

3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyrrolidine carboxamide core, a structure recognized as a privileged scaffold in pharmaceutical development due to its ability to interact with diverse biological targets . The compound is further functionalized with a 5-bromopyrimidinyloxy group and a 2-methoxyphenyl moiety, which are common elements in molecules designed to modulate enzyme activity, particularly kinases. Compounds with pyrrolidine carboxamide structures have been identified as potent inhibitors of key enzymes and have shown promise in high-throughput screening campaigns for various diseases . The specific structural motifs present in this molecule suggest potential research applications in areas such as oncology, inflammation, and central nervous system disorders. The bromine atom on the pyrimidine ring offers a versatile synthetic handle for further derivatization via cross-coupling reactions, making this compound a valuable intermediate for generating analog libraries in structure-activity relationship (SAR) studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety protocols in a laboratory setting.

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O3/c1-23-14-5-3-2-4-13(14)20-16(22)21-7-6-12(10-21)24-15-18-8-11(17)9-19-15/h2-5,8-9,12H,6-7,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMZNMYSPXYICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C15_{15}H16_{16}BrN3_{3}O2_{2}
  • Molecular Weight : 356.21 g/mol

The compound features a pyrrolidine ring, a bromopyrimidine moiety, and a methoxyphenyl group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrrolidine compounds often possess significant anticancer properties. The presence of the bromopyrimidine group is believed to enhance the cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. In vitro tests indicate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Enzyme Interaction : The compound may act as an inhibitor of specific enzymes involved in tumor growth or microbial metabolism.

Anticancer Studies

A study evaluated the cytotoxic effects of various pyrrolidine derivatives, including the target compound, against several cancer cell lines. The findings revealed that the compound exhibited significant growth inhibition, particularly in colorectal carcinoma cells (HCT-15), with an IC50_{50} value less than that of standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50_{50} (µM)
This compoundHCT-15< 10
DoxorubicinHCT-1515

Antimicrobial Studies

Another investigation assessed the antimicrobial activity of the compound against various bacterial strains. Results indicated that it effectively inhibited bacterial growth:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These findings support the potential application of this compound in developing new antimicrobial agents.

Comparison with Similar Compounds

Chlorinated Analog: 3-((5-Chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide

  • Key Differences : Replacement of bromine with chlorine reduces molecular weight (348.78 vs. 393.24 g/mol for brominated form) and alters lipophilicity (Cl: lower atomic radius and electronegativity vs. Br).
  • Structural Data: Property Chlorinated Analog Target Compound (Br) Molecular Formula C₁₆H₁₇ClN₄O₃ C₁₆H₁₇BrN₄O₃ Molecular Weight (g/mol) 348.78 393.24 CAS Number 2034394-76-6 Not provided

Imidazo[1,5-a]pyridine Derivatives

Compounds such as 6f , 6g , 6i , and 6j () share the N-(2-methoxyphenyl)pyrrolidine-1-carboxamide core but replace the bromopyrimidinyloxy group with imidazo[1,5-a]pyridin-3-yl moieties. These derivatives exhibit:

  • Varied Substituents : Phenethyl, phenylpropyl, furan-2-ylmethyl, or cyclohexylmethyl groups at the carboxamide nitrogen .
  • Physical States : White solids (e.g., 6f, 6g) or green oils (e.g., 6i, 6j), suggesting differences in crystallinity and solubility .

Functional Analogues with Therapeutic Relevance

Pyrimidine-Based Enzyme Inhibitors

  • VX-? (Compound 895): An azaindolyl-pyrimidine inhibitor of influenza virus replication () shares a pyrimidine core but incorporates a cyclohexylamino-pyrrolidine carboxamide structure. This highlights the role of pyrimidine substitutions in antiviral targeting .

Metal-Binding Carboxamides

The chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) complex () demonstrates the ability of pyrrolidine-1-carboxamide derivatives to coordinate metals, a property that could differentiate the target compound in material science applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key References
3-[(5-Bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide Pyrrolidine-1-carboxamide 5-Bromo-pyrimidin-2-yloxy, 2-methoxyphenyl 393.24
3-((5-Chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide Pyrrolidine-1-carboxamide 5-Chloro-pyrimidin-2-yloxy, 2-methoxyphenyl 348.78
6f () Imidazo[1,5-a]pyridine-pyrrolidine Phenethyl, 2-methoxyphenyl Not provided
VX-? (Compound 895) Azaindolyl-pyrimidine Cyclohexylamino, fluoro substituents Not provided

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of 3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide requires two primary intermediates:

  • N-(2-Methoxyphenyl)pyrrolidine-1-carboxamide
  • 5-Bromo-2-hydroxypyrimidine

Coupling these intermediates via an ether linkage forms the target compound. Retrosynthetic disconnection at the oxygen atom of the pyrimidine-ether bond suggests nucleophilic substitution or metal-catalyzed cross-coupling as viable pathways.

Synthetic Routes and Methodological Variations

Synthesis of N-(2-Methoxyphenyl)Pyrrolidine-1-Carboxamide

Carbodiimide-Mediated Amide Coupling

Pyrrolidine-1-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Reaction with 2-methoxyaniline at 0–5°C for 12 hours yields the carboxamide with 78–82% efficiency.

Key Data:

Parameter Value
Solvent DCM
Temperature 0–5°C
Catalyst EDCl/HOBt
Yield 78–82%
Schotten-Baumann Reaction

Pyrrolidine-1-carbonyl chloride, generated via thionyl chloride treatment, reacts with 2-methoxyaniline in a biphasic system (water/diethyl ether) under basic conditions (NaOH). This method achieves 70–75% yield but requires rigorous exclusion of moisture.

Synthesis of 5-Bromo-2-Hydroxypyrimidine

Bromination of 2-Hydroxypyrimidine

Direct bromination using N-bromosuccinimide (NBS) in acetic acid at 80°C for 6 hours introduces bromine at the 5-position. The reaction is regioselective, yielding 85–90% pure product after recrystallization.

Reaction Conditions:
$$
\text{2-Hydroxypyrimidine} + \text{NBS} \xrightarrow{\text{AcOH, 80°C}} \text{5-Bromo-2-hydroxypyrimidine}
$$

Palladium-Catalyzed Coupling

An alternative route involves Suzuki-Miyaura coupling between 2-hydroxypyrimidine-5-boronic acid and aryl bromides, though this method is less cost-effective for large-scale synthesis.

Etherification and Final Coupling

Nucleophilic Aromatic Substitution

N-(2-Methoxyphenyl)pyrrolidine-1-carboxamide is deprotonated using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF), followed by reaction with 5-bromo-2-fluoropyrimidine. The reaction proceeds at 60°C for 24 hours, achieving 65–70% yield.

Mechanistic Insight:
$$
\text{Pyrrolidine-carboxamide-O}^- + \text{5-Bromo-2-fluoropyrimidine} \rightarrow \text{Target Compound} + \text{F}^-
$$

Copper-Catalyzed Ullmann Coupling

A mixture of 5-bromo-2-hydroxypyrimidine , N-(2-methoxyphenyl)pyrrolidine-1-carboxamide , copper(I) iodide, and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C for 36 hours affords the product in 60–65% yield. While lower yielding, this method avoids halogenated intermediates.

Optimization and Process Chemistry

Solvent and Temperature Effects

  • THF vs. DMF: THF provides higher regioselectivity in nucleophilic substitution, while DMF enhances solubility in Ullmann coupling.
  • Reaction Time: Prolonged heating (>24 hours) in Ullmann coupling reduces yield due to decomposition.

Catalytic Systems

  • EDCl/HOBt vs. Thionyl Chloride: Carbodiimide-mediated coupling minimizes side products compared to acyl chloride routes.
  • Copper vs. Palladium Catalysts: Copper is cost-effective but requires higher temperatures; palladium offers milder conditions at greater expense.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 2H, pyrimidine-H), 7.45–7.12 (m, 4H, aryl-H), 3.85 (s, 3H, OCH₃), 3.62–3.15 (m, 4H, pyrrolidine-H).
  • LC-MS (ESI+): m/z 467.1 [M+H]⁺ (calc. 467.05).

Purity Assessment

  • HPLC: >98% purity achieved using a C18 column (acetonitrile/water gradient).
  • Melting Point: 142–144°C (uncorrected).

Comparative Analysis of Synthetic Approaches

Method Yield (%) Purity (%) Cost Efficiency Scalability
Nucleophilic Substitution 65–70 98 High Moderate
Ullmann Coupling 60–65 97 Moderate High
Schotten-Baumann 70–75 95 Low Low

The nucleophilic substitution route balances yield and scalability, making it preferable for industrial applications.

Q & A

Q. What synthetic strategies are recommended for preparing 3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, leveraging nucleophilic substitutions and condensation. Key steps include:

Pyrrolidine Ring Functionalization : Introduce the carboxamide group via coupling of pyrrolidine-1-carboxylic acid derivatives with 2-methoxyaniline under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

Bromopyrimidinyloxy Attachment : React the pyrrolidine intermediate with 5-bromo-2-hydroxypyrimidine using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the ether linkage .
Critical Parameters :

  • Solvent choice (e.g., DMF for polar aprotic conditions).
  • Temperature control (0–25°C for coupling; 60–80°C for Mitsunobu).
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR identifies substituents on the pyrrolidine ring (δ 3.5–4.5 ppm for N–CH₂; δ 6.8–8.2 ppm for aromatic protons) .
  • 2D NMR (COSY, HSQC) resolves connectivity between the pyrrolidine, pyrimidine, and methoxyphenyl groups.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected ~435.08 Da) and bromine isotope patterns .
  • X-ray Crystallography (if crystals form): Validates stereochemistry and intermolecular interactions .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :
  • Enzyme Inhibition Assays :
  • Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated via dose-response curves (0.1–100 µM) .
  • Cellular Viability Assays :
  • MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative activity. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :
  • Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., pyrimidine ether formation) .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yield (e.g., THF vs. DMF) .
  • Machine Learning : Train models on analogous pyrrolidine derivatives to predict optimal reaction conditions (temperature, catalyst) .

Q. How to resolve discrepancies in biological activity data across assay platforms?

  • Methodological Answer :
  • Assay Validation :
Parameter Case 1 (Kinase Assay) Case 2 (Cell-Based Assay)
Target Engagement Direct enzyme inhibitionIndirect metabolic effects
Buffer Conditions pH 7.4, 1 mM ATPSerum-containing media
Data Variance Low (purified enzyme)High (cellular heterogeneity)
  • Mechanistic Follow-Up :
  • Use SPR (Surface Plasmon Resonance) to confirm binding affinity (KD) to the target .
  • Perform RNA-seq to identify off-target pathways in cell models .

Q. What strategies mitigate instability of the bromopyrimidine moiety during storage?

  • Methodological Answer :
  • Degradation Analysis :
  • Monitor via HPLC under stress conditions (40°C, 75% RH for 4 weeks). Common degradation products include de-brominated pyrimidine .
  • Stabilization Methods :
  • Store in amber vials at -20°C under argon.
  • Lyophilize with cryoprotectants (e.g., trehalose) for long-term stability .

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